N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-azaspiro[45]dec-4-ylmethyl)-2-methoxyacetamide is a synthetic organic compound characterized by its unique spirocyclic structure
Mechanism of Action
Target of Action
The primary targets of N-(2-azaspiro[4It is known that azaspiro compounds, which this molecule belongs to, have been found to be highly active against various cell lines
Mode of Action
The exact mode of action of N-(2-azaspiro[4The synthesis of similar azaspiro compounds involves a tandem radical addition and dearomatizing cyclization process . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target molecules.
Biochemical Pathways
The specific biochemical pathways affected by N-(2-azaspiro[4Azaspiro compounds are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of N-(2-azaspiro[4Azaspiro compounds are known to exhibit a variety of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide typically involves a multi-step process. One efficient method includes the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process . The resultant products can be further converted into various derivatives, including difluoroalkylated quinolinone and saturated spirocyclohexanone scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl bromodifluoroacetate for difluoroalkylation, and various oxidizing and reducing agents for oxidation and reduction reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include difluoroalkylated quinolinone, saturated spirocyclohexanone scaffolds, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azaspiro derivatives such as:
- 2-azaspiro[4.5]decan-3-one
- 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione
- 8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide is unique due to its specific spirocyclic structure and the presence of a methoxyacetamide group. This combination of structural features may confer unique biological activities and chemical reactivity compared to other azaspiro compounds.
Properties
IUPAC Name |
N-(2-azaspiro[4.5]decan-4-ylmethyl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-17-9-12(16)15-8-11-7-14-10-13(11)5-3-2-4-6-13/h11,14H,2-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLQEGHFPQGZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CNCC12CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095939-61-8 |
Source
|
Record name | N-({2-azaspiro[4.5]decan-4-yl}methyl)-2-methoxyacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.